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molecular formula C11H10F3NO3 B8421083 4-Cyclopropylmethoxy-1-nitro-2-trifluoromethylbenzene

4-Cyclopropylmethoxy-1-nitro-2-trifluoromethylbenzene

Cat. No. B8421083
M. Wt: 261.20 g/mol
InChI Key: IBBFHQKECMSADH-UHFFFAOYSA-N
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Patent
US06503949B1

Procedure details

Stannous chloride (4.75 g, 21 mmol) was added to a solution of 4-cyclopropylmethoxy-1-nitro-2-trifluoromethylbenzene (1.1 g, 4.2 mmol) in ethanol (12 mL). The reaction temperature was raised to 70° C. for 1.5 hour. The reaction mixture was concentrated in vacuo and the residue dissolved in ethyl acetate (20 mL). Water (15 mL) was added and sodium hydrogen carbonate was added until pH 7. The mixture was filtered and the organic phase collected. The aqueous phase was extracted with ethyl acetate (20 mL). The combined organic phases were dried (MgSO4) and concentrated in vacuo. The residue was purified by flash chromatography (38 g) using heptane and ethyl acetate (9:1) as eluent to give 0.49 g of 4-cyclopropylmethoxy-2-trifluoromethylphenylamine.
[Compound]
Name
Stannous chloride
Quantity
4.75 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([CH2:4][O:5][C:6]2[CH:11]=[CH:10][C:9]([N+:12]([O-])=O)=[C:8]([C:15]([F:18])([F:17])[F:16])[CH:7]=2)[CH2:3][CH2:2]1>C(O)C>[CH:1]1([CH2:4][O:5][C:6]2[CH:11]=[CH:10][C:9]([NH2:12])=[C:8]([C:15]([F:16])([F:17])[F:18])[CH:7]=2)[CH2:3][CH2:2]1

Inputs

Step One
Name
Stannous chloride
Quantity
4.75 g
Type
reactant
Smiles
Name
Quantity
1.1 g
Type
reactant
Smiles
C1(CC1)COC1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F
Name
Quantity
12 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in ethyl acetate (20 mL)
ADDITION
Type
ADDITION
Details
Water (15 mL) was added
ADDITION
Type
ADDITION
Details
sodium hydrogen carbonate was added until pH 7
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
the organic phase collected
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with ethyl acetate (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography (38 g)

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)COC1=CC(=C(C=C1)N)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.49 g
YIELD: CALCULATEDPERCENTYIELD 50.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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